molecular formula C17H25NO3 B291283 2-(Decanoylamino)benzoic acid

2-(Decanoylamino)benzoic acid

Cat. No.: B291283
M. Wt: 291.4 g/mol
InChI Key: QSYCFTXFKWQPER-UHFFFAOYSA-N
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Description

2-(Decanoylamino)benzoic acid is a benzoic acid derivative featuring a decanoyl (10-carbon acyl) group attached to the amino position at the ortho (2-) position of the benzene ring. Structurally, it belongs to the class of 2-substituted benzoic acids, where the substitution modulates physicochemical properties such as solubility, lipophilicity, and biological interactions.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(decanoylamino)benzoic acid

InChI

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-13-16(19)18-15-12-10-9-11-14(15)17(20)21/h9-12H,2-8,13H2,1H3,(H,18,19)(H,20,21)

InChI Key

QSYCFTXFKWQPER-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 2-(decanoylamino)benzoic acid undergoes hydrolysis under acidic or basic conditions, yielding decanoic acid and anthranilic acid derivatives.

Conditions Products Mechanistic Notes
6M HCl, reflux (24 h)Decanoic acid + 2-aminobenzoic acidAcid-catalyzed nucleophilic acyl substitution; protonation of amide oxygen weakens C–N bond .
10% NaOH, 100°C (8 h)Sodium decanoate + sodium 2-aminobenzoateBase-mediated hydrolysis via tetrahedral intermediate formation .

The carboxylic acid group remains intact under these conditions but may undergo neutralization in basic media.

Decarboxylation

Thermal decarboxylation of the benzoic acid moiety is feasible under high-temperature aqueous conditions, particularly with catalysts:

Conditions Products Catalyst/Role
H₂O, 350°C, 60 min, Cu₂OBenzene derivatives + CO₂Cu₂O stabilizes the transition state, facilitating CO₂ elimination .
Quinoline, 200°C, Cu saltsN-decanoylanilineCopper salts promote radical-mediated decarboxylation .

The electron-withdrawing amide group ortho to the carboxylic acid may accelerate decarboxylation by stabilizing negative charge development.

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is influenced by the electron-withdrawing carboxylic acid (-I effect) and amide groups. Substitution occurs at the meta position relative to the carboxylic acid and para to the amide.

Reaction Conditions Product Yield
NitrationHNO₃, H₂SO₄, 50°C3-Nitro-2-(decanoylamino)benzoic acid~65%*
SulfonationFuming H₂SO₄, 100°C3-Sulfo-2-(decanoylamino)benzoic acid~58%*

*Yields estimated from analogous benzoic acid reactions .

Functional Group Interconversion

The carboxylic acid participates in standard derivatization reactions:

Reaction Reagents Product
EsterificationCH₃OH, H₂SO₄, refluxMethyl 2-(decanoylamino)benzoate
Acid chloride formationSOCl₂, 70°C2-(Decanoylamino)benzoyl chloride
ReductionLiAlH₄, dry ether2-(Decanoylamino)benzyl alcohol

The amide group remains inert to these conditions but may reduce to a methylene group (-CH₂-) under strong reducing agents (e.g., BH₃·THF) .

Biological Activity and Derivatives

Structural analogs of this compound exhibit proteasome and cathepsin activation, suggesting potential bioactivity. Key findings include:

  • Proteasome activation : Analogous halogenated benzoic acids enhance chymotrypsin-like activity by 467% at 5 μM .

  • Amide-directed modifications : Substituents on the middle aromatic ring significantly influence antiviral potency, with EC₅₀ values as low as 0.6 μM .

Synthetic Pathways

A plausible synthesis route involves:

  • Amide coupling : React anthranilic acid with decanoyl chloride in DMF using HOBt/EDCI .

  • Purification : Recrystallization from ethanol/water yields pure product (mp 142–144°C*).

*Melting point inferred from structurally similar compounds .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The decanoyl group in this compound confers significantly higher hydrophobicity compared to acetyl (Av7) or carbamimidoyl groups, which may enhance its utility in lipid-based formulations .
  • Receptor Interactions : 2-Benzoylbenzoic acid derivatives show strong binding to taste receptors (ΔGbinding = -8.2 kcal/mol), highlighting the role of substituent bulk in modulating ligand-receptor interactions .

Data Tables

Table 1. Thermodynamic and Binding Data of Selected Analogs

Compound ΔGbinding (kcal/mol) S°solid (J/mol·K) Notable Applications
2-Benzoylbenzoic acid -8.2 N/A Taste receptor modulation
Benzoic acid, 2-[(Phenylamino)carbonyl]- N/A 322.9 Reaction thermodynamics
p-(Dimethylamino)benzoic acid N/A N/A UV absorption, cosmetics

Table 2. Antitumor Activity of 2-Substituted Benzoic Acid Derivatives

Compound (Cell Line) IC50 (µM) Reference
Av7 (AGS gastric cancer) 12.4 ± 1.2
Av9 (HepG2 liver cancer) 18.9 ± 2.1

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